Product packaging for Fmoc-beta-Me-L-Dab(Boc)-OH(Cat. No.:)

Fmoc-beta-Me-L-Dab(Boc)-OH

Cat. No.: B14862273
M. Wt: 454.5 g/mol
InChI Key: LZYUMCFIPHALJL-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Non-Proteinogenic Amino Acids in Peptide Science

The building blocks of proteins in virtually all living organisms are a set of twenty-two proteinogenic amino acids, as dictated by the genetic code. wikipedia.orgacs.org However, the world of amino acids is far more extensive, with hundreds of non-proteinogenic amino acids (NPAAs) found in nature or created synthetically. acs.orgnih.gov These NPAAs are not naturally incorporated into polypeptide chains by ribosomes but have become indispensable tools in peptide science and drug discovery. nih.govresearchgate.net

The incorporation of NPAAs into peptide sequences is a key strategy for overcoming the limitations of natural peptides, many of which exhibit poor stability in biological systems. nih.govnih.gov By introducing these unique building blocks, scientists can fundamentally alter the drug-like properties of peptidic molecules. researchgate.netnih.gov The inclusion of NPAAs can lead to significant improvements in stability, potency, bioavailability, and permeability of peptide-based therapies. nih.govnih.gov This has driven the development of numerous peptide therapeutics with enhanced profiles. nih.gov

Significance of Fmoc-beta-Me-L-Dab(Boc)-OH as a Specialized Building Block in Biomolecular Synthesis

This compound is a prime example of a highly specialized, orthogonally protected non-proteinogenic amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its structure is based on L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid that provides a point for branching or further functionalization within a peptide chain due to its two amino groups.

The utility of this compound is rooted in its meticulously designed protection scheme, which allows for precise, stepwise control during peptide synthesis. This is known as an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting the others. iris-biotech.de

The key components of this compound are:

Fmoc (9-Fluorenylmethyloxycarbonyl) group: This group protects the α-amino group and is labile to basic conditions, typically a piperidine (B6355638) solution. iris-biotech.de This allows for the sequential elongation of the peptide chain from the N-terminus.

Boc (tert-Butyloxycarbonyl) group: This group protects the side-chain amino group and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de

Methyl (Me) group: The additional methyl group on the side-chain amino group enhances steric protection, which can reduce undesired side reactions during synthesis. This methylation also improves the compound's solubility in organic solvents commonly used in SPPS. The methyl group is generally stable under the conditions used to remove both the Fmoc and Boc groups.

This trifunctional building block provides chemists with the flexibility to introduce a methylated diaminobutyric acid residue into a peptide chain, which can be a key modification for creating novel peptide structures and functionalities.

Chemical Properties and Synthesis Data

The following tables provide key data related to this compound and the principles of its application in peptide synthesis.

Table 1: Physicochemical Properties of Fmoc-L-Dab(Boc,Me)-OH
PropertyValue
CAS Number446847-81-0
Molecular FormulaC25H30N2O6
Molecular Weight454.52 g/mol
Table 2: Orthogonal Protecting Groups in this compound Chemistry
Protecting GroupProtected MoietyTypical Removal ConditionsStability
Fmoc (9-Fluorenylmethyloxycarbonyl)α-Amino GroupBase (e.g., 20% Piperidine in DMF) iris-biotech.deStable to acids iris-biotech.de
Boc (tert-Butyloxycarbonyl)Side-Chain Amino GroupAcid (e.g., Trifluoroacetic Acid - TFA) iris-biotech.deStable to base iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N2O6 B14862273 Fmoc-beta-Me-L-Dab(Boc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C25H30N2O6/c1-24(2,3)33-22(30)26-14-13-25(4,21(28)29)27-23(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t25-/m0/s1

InChI Key

LZYUMCFIPHALJL-VWLOTQADSA-N

Isomeric SMILES

C[C@](CCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies for Fmoc Beta Me L Dab Boc Oh

Precursor Compounds and Stereoselective Starting Materials

The synthesis of Fmoc-beta-Me-L-Dab(Boc)-OH is a multi-step process that relies on the careful selection of a chiral precursor to establish the desired stereochemistry.

L-2,4-Diaminobutyric Acid as the Chiral Scaffold

The foundational building block for this synthesis is L-2,4-Diaminobutyric acid (L-Dab). This non-proteinogenic amino acid provides the essential four-carbon backbone and, crucially, the inherent L-stereochemistry at the α-carbon. The presence of two amino groups, the α-amino and the γ-amino group, offers a versatile platform for differential functionalization, which is central to the synthetic strategy.

Stepwise Protecting Group Chemistry

The successful synthesis of this compound hinges on the sequential and selective protection of the two amino groups and subsequent methylation. This orthogonal protection strategy allows for the controlled manipulation of the molecule at specific sites without affecting other reactive groups.

Fluorenylmethyloxycarbonyl (Fmoc) Protection of the α-Amino Group

The initial step in the synthetic sequence involves the protection of the α-amino group of L-Dab with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, typically introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com This protection is crucial for peptide synthesis as it prevents the α-amino group from participating in unwanted side reactions during subsequent steps. altabioscience.com The Fmoc group's stability to acidic conditions and its easy removal with a mild base like piperidine (B6355638) make it an ideal choice for solid-phase peptide synthesis (SPPS). total-synthesis.com

tert-Butoxycarbonyl (Boc) Protection of the γ-Amino Side Chain

Following the protection of the α-amino group, the γ-amino group on the side chain is protected with the tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonality with the Fmoc group is a cornerstone of modern peptide chemistry, allowing for the selective deprotection of either the α-amino group for chain elongation or the side-chain amino group for further modification. altabioscience.com The introduction of the Boc group is typically achieved by reacting the Fmoc-L-Dab intermediate with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.com

Selective Methylation of the γ-Amino Group

The final key modification in the synthesis of this compound is the selective methylation of the γ-amino group. This step introduces the methyl group that confers unique properties to the final compound and the peptides into which it is incorporated.

Achieving selective mono-methylation of the γ-amino group, while the α-amino group remains Fmoc-protected and the γ-amino group is Boc-protected, presents a synthetic challenge. Over-methylation to form a dimethylated product must be avoided. rsc.org Various methylating agents can be employed, such as methyl iodide or dimethyl sulfate. rsc.orgnih.gov The reaction conditions, including the choice of base and solvent, are critical to ensure the desired mono-methylation occurs with high selectivity. rsc.org One common approach involves the use of a strong base to deprotonate the Boc-protected amine, followed by the introduction of the methylating agent. nih.gov The successful synthesis yields the target compound, Fmoc-L-Dab(Boc,Me)-OH, which is then ready for use in peptide synthesis to introduce a methylated diaminobutyric acid residue. iris-biotech.de

Investigation of Side Reaction Pathways During Methylation (e.g., Pyrimidine and Oxazolidinone Formation)

The introduction of a methyl group onto the side chain of the L-2,4-diaminobutyric acid (Dab) scaffold is a critical step that can be accompanied by the formation of undesirable side products. Among the most significant side reaction pathways is the formation of oxazolidinone intermediates.

The synthesis of N-methyl amino acids frequently proceeds through an oxazolidin-5-one intermediate, which is formed by the condensation of an Fmoc-amino acid with an aldehyde, typically in the presence of an acid catalyst. researchgate.net While these oxazolidinones are often stable and can be isolated, their reductive ring-opening to yield the desired N-methylated product can be complex. researchgate.netnih.gov An inefficient or poorly controlled ring-opening can lead to the persistence of the oxazolidinone or the formation of other impurities. The Biron-Kessler method, a common strategy for N-methylation, involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS). nih.gov This makes the remaining amine proton acidic and susceptible to methylation, but incomplete reaction or side reactions with the protecting group can occur. nih.gov

Optimization of Synthetic Reaction Conditions

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key areas of focus include the choice of solvent and base, as well as the management of reaction kinetics and temperature.

Solvent Selection and Basicity Control

The selection of an appropriate solvent system and the precise control of basicity are paramount for achieving high yields and purity. In a patented synthetic route for the related compound Fmoc-L-Dab(Boc)-OH, a mixed solvent system of ethyl acetate, acetonitrile (B52724), and water (in a 2:1:1 v/v/v ratio) is employed for the initial Hofmann rearrangement step. google.com For the subsequent Boc-protection step, an acetone (B3395972) and water mixture is used, and the pH is carefully maintained between 7.5 and 8.0 using a 0.5N sodium hydroxide (B78521) solution. google.comchemicalbook.com

The choice of base is also critical. Research on similar syntheses has shown that switching from a common base like potassium carbonate (K₂CO₃) to cesium carbonate (Cs₂CO₃) can significantly increase yield. nih.gov Furthermore, it was found that omitting a stoichiometric amine base like triethylamine (B128534) had no detrimental effect on the reaction, simplifying the process. nih.gov For the methylation step itself, strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to facilitate the alkylation of the protected amine. nih.gov In peptide synthesis, the relative stability of the Fmoc group is dependent on base concentration, solvent, and temperature, with piperidine in dimethylformamide (DMF) being the standard for deprotection. chempep.com

Table 1: Effect of Base and Solvent on Reaction Yield

Reaction StepSolvent SystemBasepH / ConditionsYieldReference
Hofmann RearrangementEthyl Acetate:Acetonitrile:Water (2:1:1)Iodobenzene diacetate (DiPa)20-30°C86.5% google.com
Boc ProtectionAcetone:Water (1:1)NaOH7.5-8.085.1% google.com
Seyferth-Gilbert HomologationTetrahydrofuran (THF)K₂CO₃N/A22% nih.gov
Seyferth-Gilbert HomologationTetrahydrofuran (THF)Cs₂CO₃N/A89% nih.gov

Reaction Kinetics and Temperature Profiles for Enhanced Yield

Managing reaction time and temperature is crucial to maximize product formation while minimizing side reactions. For the synthesis of the Fmoc-Dab-OH intermediate, a reaction time of 72 hours at a temperature of 20-30°C is specified to drive the reaction to completion. google.com The subsequent Boc protection step is performed at a lower temperature of 0-10°C for 4 hours. google.com

Kinetic studies on related reactions have demonstrated that a reaction may stall before reaching full conversion. nih.gov In such cases, the addition of more base after a certain time can push the reaction to completion, significantly improving the isolated yield from 73% to 95%. nih.gov Temperature can also be a double-edged sword; while elevated temperatures can increase reaction rates, they can also promote side reactions or the undesired cleavage of protecting groups. nih.gov For example, in automated flow peptide synthesis, it has been observed that an elevated temperature of 80°C can promote the formation of unwanted byproducts. nih.gov Therefore, establishing an optimal temperature profile for each synthetic step is essential for achieving high yield and purity.

Comparative Analysis of Synthetic Protocols

The production of this compound can be approached through traditional batch synthesis or modern continuous flow methods. Each protocol offers distinct advantages and disadvantages concerning efficiency, scalability, and product quality.

Batch Synthesis Efficiency and Scalability

Batch synthesis remains a prevalent method for producing amino acid derivatives. Its primary advantage lies in the ability to produce large quantities in a single run. Methods have been explicitly developed for the "large-scale production" of related compounds, with syntheses demonstrated at the 100-gram scale for starting materials. google.com Another scalable batch synthesis reported the production of 31 grams of a protected peptide nucleic acid backbone starting from 50 grams of reactant, demonstrating its utility for generating substantial quantities. nih.gov

Table 2: Comparison of Batch Synthesis Protocols

CompoundStarting ScaleFinal YieldOverall YieldKey FeaturesReference
Fmoc-Dab-OH100 g Fmoc-Gln-OH80 g86.5%Designed for large-scale production google.com
Fmoc-AEG-OBn50 g Boc anhydride31 g32%Scalable route, purification via silica (B1680970) plug nih.gov
Fmoc-L-HPG-OH17 g Aldehyde 418 g (final product)72%Optimized for high material throughput nih.gov

Flow Synthesis Advantages in Reaction Time, Solvent Consumption, and Purity

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering significant advantages in reaction time, solvent consumption, and purity. nih.govnih.gov Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to more consistent product quality.

A direct comparison between batch and flow for an asymmetric allylation showed that the flow process resulted in a slightly higher chemical yield (98%) and enantiomeric excess (91.5% ee) compared to the batch method. nih.gov Crucially, the reaction time is often dramatically reduced. For example, a ring-closing metathesis that took 1.5 hours in batch could be completed with a residence time of just 16 minutes in a flow reactor. nih.gov This acceleration leads to a high productivity index, with reports of generating 1.2-3.6 g/h of monoprotected diamines. nih.gov The reduced reaction volumes and efficient heat transfer in flow systems also contribute to lower solvent consumption and improved safety profiles, making it an attractive methodology for the sustainable synthesis of complex molecules like this compound. nih.gov

Analytical Characterization and Purity Assessment of Synthesized this compound

To ensure the synthesized this compound is suitable for its intended use in peptide synthesis, a comprehensive suite of analytical techniques is employed to confirm its chemical structure and assess its purity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical identity of the synthesized compound, ensuring that all protection and modification steps have occurred as intended.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the presence and connectivity of atoms within the molecule. For this compound, ¹H NMR is used to verify the successful introduction of the key functional groups. The spectrum is expected to show characteristic signals for the protons of the Fmoc, Boc, and the newly introduced methyl group. iris-biotech.de

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the carbonyl stretching vibrations of the Fmoc and Boc groups, as well as the carboxylic acid. iris-biotech.de A peak around 1680 cm⁻¹ is indicative of the C=O stretch of the Fmoc group. iris-biotech.de

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing strong evidence of its identity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they also provide purity information. iris-biotech.de The expected mass would correspond to the molecular formula C₂₅H₃₀N₂O₆.

Spectroscopic Method Purpose Expected Observations for this compound
¹H NMR SpectroscopyConfirms the presence and connectivity of protons, verifying the structure.Signals corresponding to the Fmoc group, the tert-butyl protons of the Boc group (around δ 1.4 ppm), and the N-methyl protons (around δ 1.3–1.5 ppm). iris-biotech.de
Infrared (IR) SpectroscopyIdentifies the presence of key functional groups.Characteristic carbonyl (C=O) stretching bands for the Fmoc (approx. 1680 cm⁻¹) and Boc protecting groups, and the carboxylic acid. iris-biotech.de
Mass Spectrometry (MS)Determines the molecular weight of the compound.A molecular ion peak corresponding to the molecular weight of 454.52 g/mol .

Chromatographic Purity and Enantiomeric Purity Assessment

Chromatographic techniques are essential for determining the chemical and stereochemical purity of the this compound, which is critical for the synthesis of well-defined peptides.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of the final product. Reverse-phase HPLC (RP-HPLC) is commonly employed, where the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase. iris-biotech.de The purity is determined by the area percentage of the main product peak in the chromatogram. Commercial suppliers often guarantee a purity of at least 99%. google.com

Enantiomeric Purity Assessment is crucial as the stereochemistry of the amino acid is retained in the final peptide. The presence of the undesired D-enantiomer can lead to impurities that are difficult to remove. Chiral HPLC is the method of choice for this analysis. This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers, allowing for their separation and quantification. A high enantiomeric purity, often greater than 99.7%, is required for peptide synthesis applications. google.com

Chromatographic Method Purpose Typical Conditions and Acceptance Criteria
Reverse-Phase HPLC (RP-HPLC)Assesses chemical purity by separating the main product from any impurities.Column: C18; Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA); Purity: ≥99% area. iris-biotech.degoogle.com
Chiral HPLCDetermines the enantiomeric purity by separating the L-enantiomer from the D-enantiomer.Column: Chiral Stationary Phase (CSP); Purity: Enantiomeric excess (e.e.) of ≥99.7% for the L-enantiomer. google.com

Role and Applications of Fmoc Beta Me L Dab Boc Oh in Peptide Synthesis and Design

Fundamental Principles in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, enabling the efficient assembly of peptide chains on an insoluble resin support. The integration of building blocks like Fmoc-L-Dab(Boc,Me)-OH into SPPS protocols is governed by fundamental principles of non-proteinogenic amino acid chemistry and orthogonal protection strategies.

L-2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids encoded by the standard genetic code. Its structure, featuring an amino group on the side chain (at the gamma-position), provides a crucial point for chemical modification beyond the linear peptide backbone. The incorporation of Dab and its derivatives, like the N-γ-methylated version, is a key strategy for creating peptides with novel architectures and enhanced therapeutic potential. bapeks.com This building block is used in SPPS to introduce a methylated diaminobutyric acid residue into the peptide sequence. bapeks.comiris-biotech.de

The successful application of Fmoc-L-Dab(Boc,Me)-OH in SPPS is critically dependent on its orthogonal protecting group scheme. Orthogonal protection involves the use of multiple protecting groups within a molecule, each of which can be removed under specific chemical conditions without affecting the others. iris-biotech.de

This compound features two such groups:

Fmoc (9-Fluorenylmethyloxycarbonyl): This group protects the α-amino group of the Dab residue. It is base-labile and is selectively removed at each step of peptide chain elongation using a solution of a secondary amine, typically piperidine (B6355638) in dimethylformamide (DMF).

Boc (tert-Butoxycarbonyl): This group protects the N-γ-amino group on the side chain. It is acid-labile and remains stable during the base-mediated Fmoc deprotection steps. The Boc group is typically removed during the final cleavage of the peptide from the resin support using a strong acid, such as trifluoroacetic acid (TFA). peptide.com

This orthogonality ensures that the peptide chain can be extended in a controlled, stepwise manner at the N-terminus, while the side-chain functionality remains protected and available for later modification if desired.

Protecting GroupProtected FunctionalityDeprotection ConditionOrthogonality
Fmoc α-Amino GroupBase (e.g., Piperidine)Removed at each synthesis cycle
Boc γ-Amino Group (Side Chain)Acid (e.g., TFA)Stable to base; removed at final cleavage

Engineering Peptide Structures with Enhanced Properties

The deliberate inclusion of Fmoc-L-Dab(Boc,Me)-OH in a peptide sequence allows chemists to engineer molecules with improved stability, solubility, and structural complexity. The N-γ-methyl group, in particular, plays a significant role in defining these enhanced characteristics.

The side-chain amino group of the Dab residue is a key structural feature for creating peptides that go beyond simple linear sequences. After the removal of the Boc protecting group, this side-chain amine can serve as an anchor point for several advanced peptide designs:

Branched Peptides: A second peptide chain can be synthesized off the Dab side chain, creating a branched or "dendrimeric" peptide structure.

Cyclic Peptides: The side-chain amine can be chemically linked to the peptide's C-terminus or to another reactive side chain within the sequence to form a cyclic peptide. Such cyclization often enhances biological activity and stability.

The presence of the N-γ-methyl group can influence the reactivity and conformational preference of the side chain, which must be considered during the design of these complex architectures.

A major challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The introduction of methyl groups is a well-established strategy to enhance metabolic stability. nih.gov The N-γ-methyl group in the Fmoc-L-Dab(Boc,Me)-OH side chain contributes to proteolytic resistance through steric hindrance. wikipedia.orgnih.gov This small, non-polar group can physically block the approach of proteolytic enzymes, preventing them from recognizing and cleaving nearby peptide bonds. This steric shielding can significantly increase the half-life of the peptide in biological systems, making it a more viable drug candidate. While adding a methyl group has a minimal effect on the charge of the amino acid, its spatial arrangement can significantly influence molecular interactions. wikipedia.org

The addition of methyl groups increases the hydrophobicity of an amino acid residue. nih.gov The N-γ-methyl group on the Dab side chain, combined with the Boc group, makes the Fmoc-L-Dab(Boc,Me)-OH building block more lipophilic. This increased hydrophobicity can have two important effects:

Improved Solubility in SPPS: Enhanced solubility in organic solvents like dimethylformamide (DMF), a common solvent in SPPS, can facilitate more efficient coupling reactions during peptide synthesis.

Achieving High Crude Peptide Purity through Methylation

In the context of the specific building block, Fmoc-beta-Me-L-Dab(Boc)-OH, the methylation on the side chain plays a significant role in enhancing the purity of the final crude peptide. The methyl group provides increased steric hindrance around the β-amino group. This steric bulk helps to prevent undesirable side reactions that can occur during the SPPS process, such as the formation of diketopiperazines. Furthermore, this modification can improve the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, like dimethylformamide (DMF), which promotes better resin swelling and reaction homogeneity. Comparative studies have indicated that the use of this methylated compound leads to a higher purity of the crude peptide product when compared to its unmethylated counterparts.

Effect of Building Block Purity on Theoretical Peptide Yield

Building Block Purity (%)Yield for a 10-mer Peptide (%)Yield for a 20-mer Peptide (%)Yield for a 30-mer Peptide (%)Yield for a 40-mer Peptide (%)Yield for a 50-mer Peptide (%)
98.081.766.854.644.636.4
99.090.481.873.966.960.5
99.595.190.586.181.977.9
99.898.096.194.292.390.5

This table demonstrates the cumulative effect of building block purity on the final yield of peptides of varying lengths. Data is illustrative based on principles discussed in sources. sigmaaldrich.commerckmillipore.com

Research Applications in Biomolecular Chemistry

The unique structural features of this compound, particularly its nature as a non-proteinogenic amino acid with an orthogonally protected side chain, make it a valuable tool in various research applications within biomolecular chemistry.

Contributions to Bioconjugation Strategies for Peptide-Biomolecule Constructs

This compound serves as a key building block for creating complex peptide architectures, including branched and cyclic peptides, which are essential for various therapeutic and research applications. The core of its utility lies in the orthogonal protection scheme of its amino groups. The α-amino group is protected by the base-labile Fmoc group, allowing for standard peptide chain elongation in SPPS. Concurrently, the γ-amino group on the side chain is protected by the acid-labile Boc group.

This orthogonal strategy provides precise control, enabling the selective deprotection of the γ-amino group while the peptide backbone and other acid-sensitive side chains remain protected. The exposed γ-amine then acts as a specific point for further functionalization. This "handle" can be used to attach other molecules, such as reporter tags (fluorophores, biotin), polymers (like PEG), or other biomolecules, facilitating the creation of sophisticated peptide-biomolecule constructs. While direct examples using this compound are specialized, the principle is well-established with similar derivatives like Fmoc-Dab(Alloc)-OH, where the deprotected side chain is used to initiate the synthesis of a second peptide chain, leading to a branched structure. This capability is crucial for developing novel drug delivery systems and for studying protein-protein interactions.

The table below compares different protecting groups for the side chain of Dab, highlighting the conditions for their removal, which is central to their application in bioconjugation.

Comparison of Orthogonal Protecting Groups for Dab Side Chains

DerivativeProtecting GroupCleavage ConditionPrimary Application
Fmoc-L-Dab(Boc)-OHBoc (tert-butoxycarbonyl)Acid-labile (e.g., TFA)General peptide synthesis, polymyxin (B74138) analogues
Fmoc-L-Dab(Alloc)-OHAlloc (Allyloxycarbonyl)Palladium catalysis Branched peptides, site-specific modification
Fmoc-L-Dab(ivDde)-OHivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)Hydrazine-sensitive Site-specific conjugation, labeled peptides
Fmoc-L-Dab(Mtt)-OHMtt (4-methyltrityl)Mildly acid-labile (e.g., 1% TFA) researchgate.netSite-specific modification, synthesis of complex peptides

Exploration in Materials Science for Peptide-Based Assemblies (e.g., Hydrogels, Nanomaterials)

The field of materials science has seen a surge of interest in using peptides as building blocks for self-assembling nanomaterials, such as hydrogels, due to their biocompatibility and biodegradability. nih.govnih.gov The Fmoc group itself is a powerful driver of self-assembly. nih.gov The bulky, aromatic fluorenyl moiety promotes π-π stacking interactions between peptide monomers, leading to the formation of fibrillar networks that can entrap water to form hydrogels. nih.govnih.gov

While many studies focus on simple Fmoc-dipeptides or tripeptides, the incorporation of non-proteinogenic amino acids like this compound offers a pathway to create materials with more complex and tunable properties. nih.govnih.gov The introduction of such modified amino acids can influence the chemical features and self-assembly characteristics of the resulting hydrogels. nih.gov For instance, peptides containing β-amino acids have been shown to form fibrillar hydrogels with enhanced resistance to proteolytic degradation. nih.gov

The this compound derivative introduces several features that could be exploited in materials science. The non-natural Dab backbone can alter the hydrogen bonding network and conformational preferences of the peptide, potentially leading to novel supramolecular structures. Furthermore, after the self-assembly process, the Boc-protected side chain remains available for post-assembly modification. Following deprotection, the newly exposed amino group could be used to cross-link the hydrogel network for enhanced mechanical stability or to conjugate bioactive molecules, creating functionalized scaffolds for tissue engineering or controlled drug release. nih.gov Although specific research on hydrogels formed exclusively from this compound is not widely documented, its structural components align with the established principles of Fmoc-peptide self-assembly and functionalization. nih.govnih.gov

Advanced Peptide Design and Therapeutics Research Leveraging this compound

A comprehensive review of the current scientific literature reveals that the specific chemical compound this compound, while a recognized building block for peptide synthesis, does not have documented applications within the specific research areas outlined for this article.

Intensive searches for peer-reviewed studies and research data have been conducted to source information regarding the use of this compound in the design of antimicrobial peptides like Temporin A and Aurein 1.2 analogs, the synthesis of somatostatin (B550006) analogs, and its role in specialized peptide synthesis involving glycated peptides or daptomycin (B549167) and its analogs.

The results indicate a significant gap in publicly available research directly linking this specific methylated compound to the designated topics. While the non-methylated counterpart, Fmoc-L-Dab(Boc)-OH, and other derivatives of diaminobutyric acid are cited in studies related to some of these areas, the explicit use and detailed findings for the β-methylated version remain undocumented in the accessible literature.

Therefore, in strict adherence to the provided instructions to only include content directly related to this compound and the specified outline, it is not possible to generate the requested scientific article. The introduction of information regarding related but distinct compounds would fall outside the explicit scope and fail to meet the requirements for scientific accuracy focused solely on the subject compound.

Should published research detailing the application of this compound in these specific fields become available, the generation of the requested article would be feasible.

Advanced Peptide Design and Therapeutics Research Leveraging Fmoc Beta Me L Dab Boc Oh

Development of Peptide-Derived Research Compounds with Anti-Tumor Activity

The design of new anti-tumor agents is a critical area of medicinal chemistry. Peptides, with their high specificity and biological activity, are an attractive class of molecules for therapeutic development. However, natural peptides often suffer from poor stability in the body due to rapid degradation by proteases. The incorporation of non-natural amino acids is a key strategy to overcome this limitation.

The introduction of a methyl group onto the beta-carbon of an amino acid, such as in beta-methyl-L-diaminobutyric acid, can significantly enhance the metabolic stability of a peptide. This modification can create steric hindrance that prevents or slows down the enzymatic cleavage of the peptide bonds, thereby increasing the peptide's half-life in biological systems. This enhanced stability allows for a longer duration of action and potentially improved therapeutic efficacy.

While direct experimental data for peptides containing Fmoc-beta-Me-L-Dab(Boc)-OH is not currently available in the reviewed literature, the principles of beta-methylation and the use of diaminobutyric acid in peptide design strongly suggest that this building block could be a valuable tool in the development of more stable and potent peptide-based anti-tumor compounds. Future research in this area would be necessary to synthesize and evaluate such peptides to determine their specific anti-tumor activities.

Methodological Considerations and Challenges in Utilizing Fmoc Beta Me L Dab Boc Oh

Optimization of Coupling Efficiency in Peptide Elongation

A significant hurdle in the use of Fmoc-beta-Me-L-Dab(Boc)-OH is the steric hindrance presented by the beta-methyl group. This structural feature can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain, leading to lower coupling yields and potential deletion sequences.

Addressing Steric Hindrance from the Methyl Group

The presence of a methyl group on the β-carbon of the diaminobutyric acid backbone introduces significant steric bulk. researchgate.netcem.com This hindrance can make the formation of the peptide bond more challenging compared to the incorporation of standard amino acids. The decreased nucleophilicity of the terminal amine due to this steric hindrance can result in slower reaction kinetics and incomplete coupling reactions. researchgate.net To overcome this, optimization of coupling conditions, including the choice of reagents and reaction times, is crucial for achieving high-purity peptides. Microwave-assisted SPPS has been shown to be effective in driving difficult couplings of sterically hindered amino acids to completion more efficiently than conventional methods. cem.com

Selection of Optimized Coupling Reagents (e.g., HCTU, PyBOP)

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids like this compound. Reagents are selected based on their ability to form highly reactive activated species that can overcome the steric barrier.

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent known for its rapid activation of carboxylic acids. sigmaaldrich.comresearchgate.net It generates a more reactive active ester compared to its HOBt-based counterparts, making it suitable for difficult couplings. sigmaaldrich.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful phosphonium (B103445) salt-based coupling reagent frequently employed for sterically hindered couplings. sigmaaldrich.combachem.com It is known for its ability to minimize racemization and is a non-toxic alternative to the original BOP reagent. bachem.com

Other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective due to the formation of even more reactive OAt esters. sigmaaldrich.combachem.com The selection of the optimal reagent may also depend on the specific peptide sequence and the nature of the adjacent amino acid residues.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActive Species GeneratedKey Advantages
HCTU O-6-ClBt esterHighly efficient and fast reactions. sigmaaldrich.comresearchgate.net
PyBOP OBt esterEffective for difficult couplings, non-toxic byproducts. sigmaaldrich.combachem.com
HATU OAt esterMore reactive than OBt esters, very efficient. sigmaaldrich.combachem.com
PyAOP OAt esterSimilar reactivity to HATU, avoids guanidinylation side reactions. sigmaaldrich.combachem.com

Strategies for Selective Deprotection of Fmoc and Boc Groups

The use of this compound necessitates an orthogonal protection strategy, where the Nα-Fmoc group and the side-chain Boc group can be removed under distinct conditions. peptide.com The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent like DMF. researchgate.netiris-biotech.de This deprotection must be carefully controlled to avoid premature cleavage of the Boc (tert-butyloxycarbonyl) group.

Conversely, the Boc group is acid-labile and is cleaved using a strong acid, most commonly trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support. iris-biotech.desigmaaldrich.com The successful synthesis of a peptide containing this modified amino acid relies on the stability of the Boc group to the repeated basic treatments for Fmoc removal and the complete and selective removal of the Fmoc group at each cycle of the SPPS. The presence of the beta-methyl group does not typically interfere with the chemical lability of either protecting group, but careful monitoring of the deprotection steps is always recommended to ensure complete reactions.

Purification Methodologies for Peptides Incorporating this compound

Following synthesis and cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the target peptide, truncated sequences, deletion sequences, and byproducts from protecting group removal. Purification is therefore a critical final step.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. nih.gov This method separates peptides based on their hydrophobicity. nih.gov The crude peptide mixture is loaded onto a hydrophobic stationary phase (typically C8 or C18 alkyl chains bonded to silica) and eluted with a gradient of increasing organic solvent concentration, usually acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent like TFA. nih.gov

Comparative Analysis with Analogous Protected Diaminobutyric Acid Derivatives

This compound is one of several protected diaminobutyric acid derivatives available for peptide synthesis. A comparison with its analogs highlights its specific utility.

Fmoc-L-Dab(Boc)-OH: This is the direct, non-methylated analog. cphi-online.comsigmaaldrich.com The absence of the beta-methyl group means it is less sterically hindered, potentially leading to easier and more efficient coupling reactions. However, the beta-methyl group in this compound can be strategically introduced to induce specific conformational constraints in the final peptide, which may be desirable for modulating biological activity.

Structural and Functional Distinctions from Fmoc-L-Dab(Boc)-OH

The primary structural difference between this compound and its parent compound, Fmoc-L-Dab(Boc)-OH, is the presence of a methyl group on the β-carbon of the diaminobutyric acid side chain. This seemingly minor addition has profound implications for the resulting peptide's properties.

The β-methylation introduces a significant steric hindrance that can influence the local conformation of the peptide backbone. This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns or helical folds, which may be critical for biological activity. nih.gov The methyl group can restrict the rotational freedom around the Cα-Cβ bond, leading to a more defined peptide architecture. scirp.org

Functionally, the most significant consequence of β-methylation is the enhanced resistance to proteolytic degradation. nih.govnih.gov Proteolytic enzymes often have specific recognition sites, and the steric bulk of the β-methyl group can prevent the peptide from fitting into the active site of these enzymes, thereby increasing its in vivo half-life. Peptides constructed entirely or partially of β-amino acid units have demonstrated superior stability against a variety of peptidases. nih.govsigmaaldrich.com While efforts have been made to design β-peptide bonds that can be cleaved, in many cases, no cleavage is observed. sigmaaldrich.com

Table 1: Structural and Functional Comparison of this compound and Fmoc-L-Dab(Boc)-OH
FeatureThis compoundFmoc-L-Dab(Boc)-OH
Chemical Formula C25H30N2O6 iris-biotech.deC24H28N2O6 iris-biotech.de
Molecular Weight 454.52 g/mol iris-biotech.de440.49 g/mol iris-biotech.de
Key Structural Difference Presence of a methyl group on the β-carbonAbsence of a methyl group on the β-carbon
Conformational Impact Induces significant steric hindrance, can stabilize specific secondary structures (e.g., β-turns) nih.govGreater conformational flexibility compared to its β-methylated counterpart
Proteolytic Stability Significantly enhanced resistance to enzymatic degradation nih.govnih.govMore susceptible to proteolytic cleavage

Comparison with Other Protected Non-Proteinogenic Amino Acids (e.g., Fmoc-L-Lys(Boc)-OH, Fmoc-L-Orn(Boc)-OH)

When designing peptides, the choice of a protected amino acid with a side-chain amino group is critical. Besides Fmoc-L-Dab(Boc)-OH and its β-methylated derivative, Fmoc-L-Lys(Boc)-OH and Fmoc-L-Orn(Boc)-OH are commonly used building blocks. The primary distinction between these lies in the length of their aliphatic side chains.

Fmoc-L-Lys(Boc)-OH has the longest side chain, with four methylene (B1212753) groups separating the α-carbon from the ε-amino group. This provides significant flexibility and allows the side-chain amino group to reach a considerable distance from the peptide backbone. Fmoc-L-Orn(Boc)-OH has a shorter side chain with three methylene groups, leading to a slightly more constrained presentation of the side-chain functionality. Fmoc-L-Dab(Boc)-OH has the shortest side chain of this series, with only two methylene groups.

The introduction of the β-methyl group in this compound adds another layer of complexity. Not only is the side chain short, but its conformation is also restricted. This can be advantageous when a precise positioning of the side-chain amine is required for interaction with a receptor or another part of the peptide. However, this rigidity can also be detrimental if more flexibility is needed for optimal binding.

The choice between these building blocks depends on the specific application. For instance, if the goal is to mimic a natural lysine (B10760008) residue with enhanced proteolytic stability in the vicinity, this compound might be a suitable, albeit structurally different, choice. If the aim is to explore the impact of side-chain length on biological activity, a systematic substitution with Lys, Orn, and Dab derivatives can provide valuable structure-activity relationship (SAR) data.

Table 2: Comparison of Protected Non-Proteinogenic Amino Acids
CompoundSide Chain Length (atoms from Cα to terminal N)Key Features
This compound 4Short, conformationally constrained side chain with enhanced proteolytic resistance. nih.govnih.gov
Fmoc-L-Dab(Boc)-OH 4Short, flexible side chain. p3bio.com
Fmoc-L-Orn(Boc)-OH 5Medium-length, flexible side chain. sapphire-usa.comchemicalbook.com
Fmoc-L-Lys(Boc)-OH 6Long, flexible side chain, mimics natural lysine. apexbt.commoleculardepot.comsigmaaldrich.com

Overcoming Synthetic Complexity and Cost Considerations in Research Scale-Up

A significant hurdle in the broader application of this compound is its synthetic complexity and the associated high cost, particularly when moving from small-scale research to larger-scale production.

The synthesis of β-methylated amino acids is inherently more challenging than that of their non-methylated counterparts. The introduction of the methyl group at the β-position often requires multi-step synthetic routes with careful control of stereochemistry. This complexity translates directly into higher production costs for the final protected amino acid.

For example, a common route to Fmoc-L-Dab(Boc)-OH involves starting from Fmoc-L-glutamine, which is a relatively inexpensive starting material. google.com In contrast, the synthesis of this compound requires more specialized starting materials and a more intricate synthetic pathway to install the β-methyl group with the correct stereochemistry. iris-biotech.de

The cost of these specialized building blocks can be a major limiting factor in research and development. As shown in the table below, the price of this compound is substantially higher than that of the other protected amino acids discussed. This price difference can be a significant deterrent for its use in large quantities or in the early stages of peptide drug discovery where numerous analogs are often synthesized.

To overcome these challenges, researchers may need to carefully consider the necessity of the β-methyl group at the initial stages of peptide design. If the enhanced stability or conformational constraint is not absolutely critical, using the more affordable Fmoc-L-Dab(Boc)-OH or other analogs may be a more pragmatic approach. For projects where the properties of this compound are indispensable, the development of more efficient and cost-effective synthetic routes will be crucial for enabling its wider use and facilitating the scale-up of promising peptide candidates.

Table 3: Comparative Cost of Protected Amino Acids
CompoundSupplier ExamplePrice (USD) per gram
This compound Advanced ChemTech (via Fisher Scientific)~$822 fishersci.com
Fmoc-L-Dab(Boc)-OH Sigma-Aldrich~$113 sigmaaldrich.com
Fmoc-L-Dab(Boc)-OH Iris Biotech~$18 (for 5g) iris-biotech.de
Fmoc-L-Dab(Boc)-OH WuXi AppTec~$2.10 wuxiapptec.com
Fmoc-L-Lys(Boc)-OH Sigma-Aldrich~$29.40 sigmaaldrich.com
Fmoc-L-Lys(Boc)-OH APExBIO~$4.80 (for 25g) apexbt.com
Fmoc-N-Me-L-Lys(Boc)-OH WuXi AppTec~$31 wuxiapptec.com
Fmoc-L-Orn(Boc)-OH Sapphire North America~$68 sapphire-usa.com
Fmoc-L-Orn(Boc)-OH ChemicalBook~$14 (for 5g) chemicalbook.com

Future Directions and Emerging Research Avenues

Exploration of Further Structural Modifications to Fmoc-beta-Me-L-Dab(Boc)-OH for Novel Applications

The core structure of this compound serves as a scaffold for further innovation. Medicinal chemists are exploring additional modifications to this building block to fine-tune peptide properties for specific therapeutic or material science goals. The introduction of non-canonical amino acids (ncAAs) is a cornerstone of developing designer peptides with enhanced drug-like characteristics. nih.govacs.org The beta-methylation in this compound is already known to confer resistance to proteolytic degradation, a critical barrier for peptide drugs. nih.govresearchgate.net

Future research avenues include:

Alternative Alkylation: Investigating the impact of substituting the beta-methyl group with larger alkyl or functionalized groups (e.g., ethyl, propyl, fluorinated alkyls) to systematically probe steric and electronic effects on peptide stability and conformation.

Alpha-Carbon Modifications: Introducing substituents at the alpha-carbon, in addition to the beta-methylation, to create α,β-disubstituted amino acids. This would impart even greater conformational rigidity to the peptide backbone.

Side-Chain Extension and Functionalization: Modifying the Dab side chain beyond the Boc-protected amine. This could involve replacing the Boc group with other functionalities post-synthesis to allow for specific labeling, drug conjugation, or the creation of unique side-chain-to-side-chain linkages in peptides.

Biocatalysis and Late-Stage Functionalization: Employing enzymatic methods or late-stage chemical modifications to introduce diverse functionalities onto peptides already containing the beta-Me-L-Dab residue. nih.gov This approach offers a powerful strategy for rapidly creating libraries of novel peptide analogs for screening.

These modifications are aimed at creating peptides with superior properties, as summarized in the table below.

Modification StrategyPotential OutcomeRationale
Alternative β-AlkylationEnhanced proteolytic stability, altered receptor binding affinityModifies steric bulk and hydrophobicity near the peptide backbone.
α-Carbon SubstitutionIncreased conformational rigidity, defined secondary structuresRestricts dihedral angle rotation, pre-organizing the peptide for target binding.
Side-Chain DiversificationSite-specific labeling, improved solubility, novel cyclization pointsIntroduces new chemical handles for conjugation or intramolecular bond formation.
Biocatalytic ModificationAccess to novel, complex peptide architecturesLeverages enzyme specificity for precise and often stereoselective transformations. nih.gov

Advanced Applications in Peptidomimetic and Macrocyclic Chemistry

The incorporation of this compound is particularly valuable in the fields of peptidomimetics and macrocyclic chemistry, which aim to create druglike molecules that mimic natural peptides but possess improved stability and bioavailability. nih.gov Macrocyclization, the formation of a cyclic peptide from a linear precursor, is a well-established strategy to enhance resistance to exopeptidases and constrain the peptide into a bioactive conformation. nih.gov

The diaminobutyric acid side chain provides a convenient handle for various macrocyclization strategies. For instance, the gamma-amino group can be used to form a lactam bridge with a C-terminal carboxyl group or a side chain of an acidic amino acid like aspartic acid or glutamic acid. mdpi.com The beta-methyl group in this compound adds another layer of control, pre-organizing the local peptide backbone and protecting the nearby amide bond from enzymatic cleavage.

Emerging research in this area focuses on:

Novel Macrocyclization Chemistries: Developing new methods for cyclization that are orthogonal to standard peptide synthesis, leveraging the unique reactivity of the modified Dab residue. This includes strategies like oxime formation or transition-metal-catalyzed cross-coupling reactions. nih.gov

Constrained Bicyclic Peptides: Using the Dab side chain as an anchor point to create more complex, bicyclic peptide structures. These highly constrained peptides can exhibit exceptional binding affinity and specificity for challenging drug targets like protein-protein interfaces. nih.gov

β-Peptide Foldamers: The incorporation of β-amino acids like beta-Me-L-Dab can induce specific, stable secondary structures known as foldamers. acs.org Research is ongoing to understand and control the folding propensities of peptides containing this residue to design molecules with predictable three-dimensional shapes. The inclusion of β-amino acids has been shown to improve proteolytic stability by up to 10-fold while maintaining high binding affinity. acs.org

Development of Novel Analytical and Characterization Techniques for Peptides Containing this Compound

The increasing complexity of peptides containing ncAAs like beta-Me-L-Dab necessitates the development of more sophisticated analytical techniques. nih.gov While standard methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are fundamental, they face challenges when dealing with these modified structures. ijsra.netresearchgate.net

Key areas for future development include:

Advanced Mass Spectrometry: Developing novel MS-based fragmentation techniques (e.g., Electron Transfer Dissociation - ETD) that can precisely locate the modification within the peptide sequence and provide information about its structure without ambiguity. High-resolution mass spectrometry (HRMS) is already crucial for characterizing complex synthetic peptides. mdpi.com

Chromatographic Separation of Isomers: Creating new HPLC column chemistries and methods capable of separating complex diastereomeric mixtures that can arise during the synthesis of peptides containing multiple chiral ncAAs. The enantiomeric purity of the initial building blocks is critical, as even small impurities can significantly impact the quality of the final peptide. merckmillipore.comcem.com

Impurity Profiling: Establishing robust analytical protocols to identify and quantify potential side-products formed during synthesis, such as dipeptides or β-alanyl impurities, which can be challenging to detect with standard methods. researchgate.net

Analytical ChallengeEmerging Technique/ApproachPurpose
Isomer SeparationChiral Chromatography, advanced HPLC methodsTo isolate and quantify stereoisomers, ensuring product purity. merckmillipore.com
Structural Elucidation2D-NMR, High-Resolution Mass Spectrometry (HRMS)To determine the precise 3D conformation and verify covalent structure. mdpi.comijsra.net
Locating ModificationsTandem MS with varied fragmentation (CID, ETD, HCD)To pinpoint the location of the ncAA within the peptide sequence.
Quantifying PurityQuantitative NMR (qNMR), Ultrasensitive HPLC-UV/MSTo accurately measure the purity of the final peptide product and starting materials. ijsra.net

Computational Studies on Peptide Conformation and Dynamics Influenced by this compound

Computational chemistry, particularly molecular dynamics (MD) simulations, offers a powerful, predictive tool for understanding how the incorporation of this compound affects peptide behavior at an atomic level. nih.gov By simulating the movement of atoms over time, researchers can gain insights that are often difficult to obtain through experimental methods alone. nih.govacs.org

Future computational research will likely focus on:

Force Field Parameterization: Developing and refining force field parameters specifically for beta-methylated amino acids to ensure that simulations accurately represent the underlying physics of these modified residues.

Binding Free Energy Calculations: Applying computational methods to predict the binding affinity of modified peptides to their biological targets. This can help prioritize which structural modifications are most likely to improve potency, thereby guiding synthetic efforts. acs.org

Predicting Membrane Permeability: Simulating the interaction of these peptides with lipid bilayers to predict their ability to cross cell membranes, a key challenge in peptide drug development. MD simulations have proven effective in studying peptide-membrane interactions. acs.org

These computational approaches allow for a rational design cycle where potential peptide candidates are first modeled and evaluated in silico before committing to resource-intensive chemical synthesis and experimental testing. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.